N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide
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Overview
Description
N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide is a complex organic compound that belongs to the class of thiazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the thiazolopyridazine ring system.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Alkylation: The N-allyl group is introduced through alkylation reactions using allyl halides.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding amines or alcohols.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Allyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridazines: Compounds with similar core structures but different substituents.
Phenylthiazoles: Compounds with a phenyl group attached to a thiazole ring.
Allylthioacetamides: Compounds with an allylthioacetamide moiety but different heterocyclic cores.
Uniqueness
N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide is unique due to its specific combination of functional groups and heterocyclic core, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c1-3-9-18-13(22)10-23-17-15-16(24-11(2)19-15)14(20-21-17)12-7-5-4-6-8-12/h3-8H,1,9-10H2,2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBGBEFUHIUYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN=C2SCC(=O)NCC=C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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